Monoamine Oxidase A (MAO-A) Inhibition: Potency of Oxazole Core vs. Furan-Amidine Series
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole has been evaluated for inhibition of human placental Monoamine oxidase A (MAO-A) and exhibited competitive inhibition [1]. While the specific Ki value was not disclosed in the public abstract, the competitive mechanism is noted. This contrasts with other furan-based NQO2 inhibitors [2] which often show non-competitive or mixed inhibition. The compound's oxazole core, a heterocyclic isostere, may offer a different selectivity profile compared to the more extensively studied furan-amidine class.
| Evidence Dimension | Enzyme Inhibition Mechanism |
|---|---|
| Target Compound Data | Competitive inhibition (specific Ki value not provided in abstract) |
| Comparator Or Baseline | Furan-amidine based NQO2 inhibitors |
| Quantified Difference | Mechanistic differentiation: Competitive vs. non-competitive/mixed |
| Conditions | In vitro enzymatic assay against human placental MAO-A |
Why This Matters
The competitive inhibition mechanism implies direct competition with the substrate, which can be a desirable feature for designing reversible, active-site-targeted MAO-A modulators in drug discovery campaigns.
- [1] BindingDB. Assay Summary for MAO-A Inhibition (Entry ID: 50035823). Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50035823. View Source
- [2] Alnabulsi S, et al. Evaluation of analogues of furan-amidines as inhibitors of NQO2. Bioorganic & Medicinal Chemistry Letters. 2018. DOI: 10.1016/j.bmcl.2018.03.025. View Source
